Epinephrine Sulfonic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

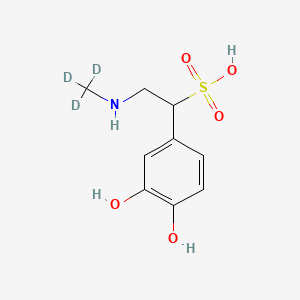

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO5S |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |

InChI Key |

TYYGQMPOZGEFQL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Epinephrine Sulfonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Epinephrine (B1671497) Sulfonic Acid-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Chemical Properties

Epinephrine Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, a known degradation product of epinephrine. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analyses of epinephrine and its related substances by mass spectrometry-based methods.[1]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1346604-55-4 | [2][3][4] |

| Molecular Formula | C₉H₁₀D₃NO₅S | [2][3][5] |

| Molecular Weight | 250.29 g/mol | [2][3][6] |

| Exact Mass | 250.07027393 Da | [6] |

| Melting Point | 169 °C | [3] |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | [6] |

| Synonyms | 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid, 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid | [4][6] |

| Computed XLogP3 | -4.1 | [6] |

| Topological Polar Surface Area | 115 Ų | [6] |

| Storage Temperature | 2-8°C Refrigerator | [4] |

Synthesis and Formation

Epinephrine Sulfonic Acid is not typically synthesized as a primary therapeutic agent but is rather formed as a degradation product in pharmaceutical formulations of epinephrine.[6] This formation is particularly prevalent in solutions containing sulfite (B76179) antioxidants, such as sodium metabisulfite, which are added to prevent oxidation.[7][8]

The reaction involves the direct sulfonation of the epinephrine molecule, where the sulfite ion attacks the benzylic carbon.[6] The rate of this degradation is influenced by factors such as temperature, pH, and the concentration of sulfites.[6][7] An optimal pH range of approximately 3 to 4 has been shown to enhance the stability of epinephrine solutions.[6]

Experimental Protocols: Analytical Methodologies

This compound is primarily used as an internal standard in the quantitative analysis of epinephrine and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the separation and quantification of epinephrine and epinephrine sulfonic acid. These methods often utilize reversed-phase chromatography coupled with UV or electrochemical detection.[5][9][10]

A representative HPLC method is described below:

-

Column: A reversed-phase column with both acidic and basic embedded ion-pairing groups (e.g., Primesep AB, 4.6 x 250 mm, 5 µm).[11]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water containing an acidic buffer (e.g., 0.25% H₃PO₄) is often used.[11] Another approach uses a combination of Primesep 100 and Primesep SB columns with a mobile phase of acetonitrile and water with an ammonium (B1175870) formate (B1220265) buffer, which is compatible with mass spectrometry.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Detection: UV detection at 280 nm is a common method for quantitation.[11] Electrochemical detection can also be employed for enhanced sensitivity and selectivity.[5][9]

Metabolic and Degradation Pathways

While Epinephrine Sulfonic Acid is a known degradation product in pharmaceutical preparations, the primary metabolic pathways of endogenous epinephrine in the body involve enzymatic degradation by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1] These enzymes convert epinephrine into its main metabolites, metanephrine (B195012) and vanillylmandelic acid (VMA), which are then excreted in the urine.[3]

The following diagram illustrates the major metabolic pathway of epinephrine.

Caption: Metabolic pathway of epinephrine.

The formation of Epinephrine Sulfonic Acid, particularly in pharmaceutical solutions, represents a chemical degradation pathway rather than a primary biological metabolic route.

Caption: Formation of Epinephrine Sulfonic Acid.

References

- 1. Epinephrine | Description, Production, & Function | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]

- 7. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2019162892A1 - Stable injectable compositions of epinephrine - Google Patents [patents.google.com]

- 9. An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection [justc.ustc.edu.cn]

- 10. Stability-indicating high-performance liquid chromatographic analysis of lidocaine hydrochloride and lidocaine hydrochloride with epinephrine injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]

Elucidation of the Structure of Epinephrine Sulfonic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Epinephrine (B1671497) Sulfonic Acid-d3, a deuterated analog of a key epinephrine degradation product. This document details the analytical methodologies, including chromatographic and spectroscopic techniques, that are pivotal for the characterization of this compound. The synthesis, degradation pathway, and relevant analytical data are presented to support research, development, and quality control activities involving epinephrine and its related substances.

Chemical Structure and Properties

Epinephrine Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, where three hydrogen atoms on the methylamino group are replaced by deuterium (B1214612). This isotopic labeling is particularly useful for quantitative analysis, serving as an internal standard in mass spectrometry-based assays.

Table 1: Chemical Identity and Properties of this compound

| Property | Value |

| Chemical Name | 1-(3,4-dihydroxyphenyl)-2-[(²H₃)methylamino]ethane-1-sulfonic acid |

| CAS Number | 1346604-55-4[1] |

| Molecular Formula | C₉H₁₀D₃NO₅S[1] |

| Molecular Weight | 250.29 g/mol [1] |

| Canonical SMILES | CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

Synthesis and Formation

Epinephrine Sulfonic Acid is a known degradation product of epinephrine, often formed in pharmaceutical formulations containing bisulfite as a stabilizer[2][3][4]. The deuterated analog, this compound, is synthetically produced for use as an analytical standard. The synthesis involves the introduction of a deuterated methyl group. A common method for producing deuterated methylamines involves the reaction of a suitable precursor with a deuterated methylation reagent[5].

Degradation Pathway of Epinephrine to Epinephrine Sulfonic Acid

The formation of Epinephrine Sulfonic Acid from epinephrine in the presence of bisulfite is a significant degradation pathway in pharmaceutical preparations. The reaction mechanism involves the nucleophilic attack of the bisulfite ion on the benzylic carbon of epinephrine. This process is influenced by pH and the concentration of bisulfite[2][6].

Caption: Reaction pathway for the formation of Epinephrine Sulfonic Acid.

Structure Elucidation: Analytical Techniques

The definitive identification and structural confirmation of this compound rely on a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of Epinephrine Sulfonic Acid from epinephrine and other related impurities. While specific methods for the deuterated form are not widely published, the chromatographic behavior is expected to be nearly identical to the non-deuterated analog.

Table 2: Representative HPLC Method Parameters for Analysis of Epinephrine and Epinephrine Sulfonic Acid

| Parameter | Method 1 | Method 2 |

| Column | Primesep 100 and Primesep SB | Primesep AB |

| Mobile Phase | Acetonitrile (B52724)/Water (70:30) with Ammonium (B1175870) Formate buffer | Acetonitrile/Water (5:95) with 0.25% Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 280 nm |

| Reference | SIELC Technologies | SIELC Technologies |

-

Preparation of Mobile Phase: Prepare the mobile phase as specified in Table 2. For instance, for Method 1, mix 700 mL of acetonitrile with 300 mL of water and add the appropriate amount of ammonium formate. Degas the mobile phase before use.

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to achieve a final concentration within the linear range of the detector.

-

Instrumentation Setup:

-

Install the specified HPLC column and equilibrate the system with the mobile phase at the designated flow rate until a stable baseline is achieved.

-

Set the UV detector to the specified wavelength.

-

-

Injection and Data Acquisition: Inject a defined volume of the sample onto the column and start data acquisition.

-

Analysis: Identify and quantify the peaks of interest based on their retention times and peak areas compared to a reference standard of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing information about the fragmentation pattern of this compound, which aids in its structural confirmation. The deuterium labeling leads to a characteristic mass shift of +3 amu compared to the non-deuterated compound.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀D₃NO₅S |

| Monoisotopic Mass | 250.07027 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z 251.0775 |

Caption: A typical experimental workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Note: As of the date of this document, publicly available ¹H and ¹³C NMR data for this compound are not available. The following table provides predicted chemical shifts for the non-deuterated analog, Epinephrine Sulfonic Acid, for reference. The spectrum of the deuterated compound would be expected to show the absence of the N-methyl proton signal in ¹H NMR and a characteristic triplet in the ¹³C NMR for the carbon attached to the deuterium atoms due to spin-spin coupling.

Table 4: Predicted ¹³C NMR Chemical Shifts for Epinephrine Sulfonic Acid

| Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | ~70-75 |

| C2 (CH₂-N) | ~50-55 |

| C3 (Aromatic C-1) | ~145-150 |

| C4 (Aromatic C-2) | ~115-120 |

| C5 (Aromatic C-3) | ~145-150 |

| C6 (Aromatic C-4) | ~115-120 |

| C7 (Aromatic C-5) | ~120-125 |

| C8 (Aromatic C-6) | ~115-120 |

| C9 (N-CH₃) | ~30-35 |

Disclaimer: These are predicted values and may differ from experimental results.

Conclusion

The structure elucidation of this compound is accomplished through a combination of modern analytical techniques. HPLC provides the necessary separation from its parent compound and other impurities, while mass spectrometry confirms its molecular weight and isotopic labeling. Although specific experimental NMR data for the deuterated compound is not publicly available, NMR spectroscopy remains a critical tool for the unambiguous structural confirmation of such reference standards. The methodologies and data presented in this guide serve as a valuable resource for professionals involved in the analysis and control of epinephrine-containing pharmaceutical products.

References

- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photostability of epinephrine - the influence of bisulfite and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of epinephrine induced by bisulfite. | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. Inhibition of epinephrine oxidation in weak alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Epinephrine Sulfonic Acid-d3

This technical guide provides a comprehensive overview of the synthesis and characterization of Epinephrine (B1671497) Sulfonic Acid-d3, a crucial deuterium-labeled internal standard for analytical and drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Epinephrine Sulfonic Acid-d3 (ESA-d3) is the deuterium-labeled analog of Epinephrine Sulfonic Acid, a metabolite of epinephrine. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS)[1]. The incorporation of three deuterium (B1214612) atoms on the methylamino group provides a distinct mass difference, enabling precise quantification in complex biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀D₃NO₅S | [2][] |

| Molecular Weight | 250.29 g/mol | [2][][4] |

| CAS Number | 1346604-55-4 | [2][4][5] |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | [4] |

| Melting Point | 169 °C | [2] |

| Appearance | Solid Powder | [5] |

| Purity | ≥98% | [5] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the deuteration of a suitable precursor followed by sulfonation. While specific proprietary methods may vary, a plausible synthetic pathway is outlined below. The process would likely start from a protected epinephrine precursor, followed by N-methylation using a deuterated methyl source, and subsequent sulfonation and deprotection.

A generalized synthetic workflow is depicted in the following diagram:

References

Technical Guide: Epinephrine Sulfonic Acid-d3 (CAS Number 1346604-55-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Epinephrine (B1671497) Sulfonic Acid-d3 (CAS: 1346604-55-4), a deuterated analog of Epinephrine Sulfonic Acid. This isotopically labeled compound is a critical tool in analytical and pharmaceutical research, primarily serving as an internal standard for the accurate quantification of epinephrine and its metabolites in complex biological matrices. This document details its physicochemical properties, provides hypothetical yet representative experimental protocols for its synthesis and use in bioanalytical methods, and illustrates relevant biological and experimental workflows through detailed diagrams. The information presented herein is intended to support researchers and drug development professionals in the application of this essential analytical standard.

Introduction

Epinephrine, a vital hormone and neurotransmitter, plays a crucial role in numerous physiological processes. Its accurate quantification in biological fluids is essential for both clinical diagnostics and pharmaceutical research. Epinephrine Sulfonic Acid is a known metabolite and a degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfites as antioxidants.[1] The use of stable isotope-labeled internal standards, such as Epinephrine Sulfonic Acid-d3, is the gold standard in quantitative mass spectrometry-based bioanalysis. The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise measurements.[2] This guide offers an in-depth look at the technical aspects of this compound, facilitating its effective use in a laboratory setting.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases. These properties are essential for method development, preparation of standard solutions, and understanding its behavior in analytical systems.

| Property | Value | Source |

| CAS Number | 1346604-55-4 | Biosynth[3], MedChemExpress[2], LGC Standards[4], Pharmaffiliates[5] |

| Molecular Formula | C₉H₁₀D₃NO₅S | PubChem[6], Biosynth[3], Pharmaffiliates[5] |

| Molecular Weight | 250.29 g/mol | PubChem[6], Biosynth[3], MedChemExpress[2], Pharmaffiliates[5] |

| Exact Mass | 250.07027393 Da | PubChem[6] |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | PubChem[6] |

| Synonyms | 3,4-Dihydroxy-alpha-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid | LGC Standards[4] |

| Appearance | Light Beige to Light Brown Solid | BOC Sciences[] |

| Melting Point | >169°C (decomposition) | Biosynth[3], BOC Sciences[] |

| Solubility | Soluble in DMSO (Slightly), Water (Slightly) | BOC Sciences[] |

| Storage | Store at 2-8°C | Sigma-Aldrich |

Signaling Pathway of Epinephrine

Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of epinephrine initiates a signaling cascade that leads to a variety of cellular responses. A simplified representation of the canonical epinephrine signaling pathway is depicted below.

Experimental Protocols

The following sections detail hypothetical, yet representative, experimental protocols for the synthesis of this compound and its application in a bioanalytical method. These protocols are for illustrative purposes and should be adapted and optimized for specific laboratory conditions and applications.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the deuterated precursor, Epinephrine-d3, followed by the introduction of the sulfonic acid group.

Step 1: Synthesis of (±)-Epinephrine-d3

This procedure is adapted from known methods for the synthesis of epinephrine.

-

Materials:

-

ω-chloro-3,4-dihydroxyacetophenone

-

Methylamine-d3 hydrochloride

-

Sodium borohydride (B1222165)

-

Benzene

-

Sodium bicarbonate

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Formation of Adrenalone-d3: In a round-bottom flask, dissolve ω-chloro-3,4-dihydroxyacetophenone in methanol. Add a solution of methylamine-d3 hydrochloride and sodium bicarbonate in water. The reaction mixture is stirred at room temperature for 24-48 hours.

-

Extraction: After the reaction is complete, the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Adrenalone-d3.

-

Reduction to Epinephrine-d3: The crude Adrenalone-d3 is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature.

-

Work-up: The reaction is quenched by the slow addition of hydrochloric acid to adjust the pH to acidic. The methanol is evaporated, and the residue is purified by recrystallization or column chromatography to obtain (±)-Epinephrine-d3.

-

Step 2: Sulfonation of (±)-Epinephrine-d3

This procedure is based on the known reaction of epinephrine with sulfites.

-

Materials:

-

(±)-Epinephrine-d3

-

Sodium metabisulfite (B1197395)

-

Deionized water

-

Hydrochloric acid

-

Lyophilizer

-

-

Procedure:

-

Reaction Setup: Dissolve (±)-Epinephrine-d3 in deionized water. Add an excess of sodium metabisulfite to the solution.

-

Reaction Conditions: The solution is stirred at room temperature, protected from light, for 24-72 hours. The progress of the reaction can be monitored by HPLC.

-

Isolation and Purification: Upon completion, the pH of the solution is adjusted with hydrochloric acid. The solution is then frozen and lyophilized to remove water and volatile components. The resulting solid can be further purified by preparative HPLC to isolate this compound.

-

Quantification of Epinephrine in Human Plasma by LC-MS/MS

This protocol describes a general method for the quantification of epinephrine in human plasma using this compound as an internal standard.

-

Materials and Reagents:

-

Human plasma (K2EDTA)

-

Epinephrine standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 5% methanol in water).

-

Elute the analytes with a suitable elution solvent (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate epinephrine from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Epinephrine: Q1/Q3 (e.g., m/z 184.1 -> 166.1)

-

This compound: Q1/Q3 (e.g., m/z 251.1 -> appropriate fragment ion)

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of epinephrine in the unknown samples from the calibration curve.

-

-

References

- 1. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1346604-55-4 | WDC60455 [biosynth.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C9H13NO5S | CID 71316366 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Epinephrine Sulfonic Acid: Properties, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and analytical applications of Deuterium-labeled Epinephrine (B1671497) Sulfonic Acid. This stable isotope-labeled standard is a critical tool in pharmacokinetic and metabolic studies of epinephrine, offering enhanced accuracy and precision in quantitative analysis.

Core Properties

Deuterium-labeled Epinephrine Sulfonic Acid, specifically the d3 variant, is a synthetic derivative of Epinephrine Sulfonic Acid where three hydrogen atoms on the methylamino group have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher molecular weight than its endogenous counterpart, allowing for its use as an ideal internal standard in mass spectrometry-based assays.

Physicochemical Data

| Property | Unlabeled Epinephrine Sulfonic Acid | Deuterium-labeled (d3) Epinephrine Sulfonic Acid |

| Molecular Formula | C₉H₁₃NO₅S | C₉H₁₀D₃NO₅S |

| Molecular Weight | 247.27 g/mol | 250.29 g/mol [1] |

| CAS Number | 26405-77-6[2] | 1346604-55-4[1] |

| Appearance | White to light brown solid | Not specified, expected to be a solid |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[3] | 1-(3,4-dihydroxyphenyl)-2-[(²H₃)methylamino]ethane-1-sulfonic acid[4] |

Synthesis of Deuterium-Labeled Epinephrine Sulfonic Acid

The synthesis of deuterium-labeled compounds is a meticulous process aimed at achieving high isotopic purity and stability. While a specific, publicly available, detailed protocol for the direct synthesis of Deuterium-labeled Epinephrine Sulfonic Acid is not readily found, a plausible synthetic route can be inferred from general methods of deuterium labeling and the known chemistry of epinephrine.

A common and efficient method for introducing deuterium is through reductive amination using a deuterated reagent . A potential synthetic pathway could involve the following conceptual steps:

-

Protection of the catechol group: The hydroxyl groups on the benzene (B151609) ring of a suitable precursor are protected to prevent unwanted side reactions.

-

Introduction of the deuterium label: A key step would be the reductive amination of a suitable keto-precursor with deuterated methylamine (B109427) (CD₃NH₂) or the reduction of an intermediate with a deuterium source.

-

Formation of the sulfonic acid: The sulfonic acid moiety can be introduced via a reaction with a sulfonating agent.

-

Deprotection: Removal of the protecting groups from the catechol hydroxyls to yield the final product.

Another general approach is H/D exchange , where hydrogen atoms on the target molecule or a late-stage intermediate are exchanged with deuterium from a deuterium source like D₂O, often facilitated by a catalyst.[5]

Analytical Applications and Experimental Protocols

Deuterium-labeled Epinephrine Sulfonic Acid serves as an invaluable internal standard for the quantitative analysis of Epinephrine Sulfonic Acid in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[6] Its near-identical chemical and physical properties to the unlabeled analyte ensure consistent behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.

Experimental Protocol: Quantification of Epinephrine Sulfonic Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the analysis of Epinephrine Sulfonic Acid using its deuterium-labeled internal standard.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

-

Aliquoting: Transfer 100 µL of human plasma to a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a known concentration of Deuterium-labeled Epinephrine Sulfonic Acid (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Epinephrine Sulfonic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion and optimization).

-

Deuterium-labeled Epinephrine Sulfonic Acid (d3): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Expected precursor m/z will be +3 compared to the unlabeled analyte).

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Epinephrine Sulfonic Acid in the unknown samples is determined from the calibration curve.

Signaling and Metabolic Pathways

Epinephrine Signaling Pathway

Epinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of epinephrine initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates a simplified canonical epinephrine signaling pathway mediated by a β-adrenergic receptor.

References

- 1. msacl.org [msacl.org]

- 2. Epinephrine Sulfonic Acid | LGC Standards [lgcstandards.com]

- 3. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Epinephrine | SIELC Technologies [sielc.com]

- 5. hwb.gov.in [hwb.gov.in]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Epinephrine Sulfonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497) Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, a significant degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfite-based antioxidants. This document provides a comprehensive overview of the physical and chemical properties of Epinephrine Sulfonic Acid-d3, its synthesis, and analytical characterization. Given its primary role as a stable isotope-labeled internal standard, its characterization is crucial for accurate bioanalytical and pharmaceutical quality control assays.

Epinephrine, a vital catecholamine hormone and neurotransmitter, is susceptible to degradation, leading to the formation of impurities that can impact its therapeutic efficacy and safety. The formation of Epinephrine Sulfonic Acid is a well-documented degradation pathway, especially in the presence of sulfites, which are often used as antioxidants in epinephrine formulations. The deuterated analog, this compound, serves as an invaluable tool for the precise quantification of its non-labeled counterpart in various matrices.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | 1-(3,4-dihydroxyphenyl)-2-[(²H₃)methylamino]ethane-1-sulfonic acid | [1] |

| Synonyms | 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid | [2] |

| CAS Number | 1346604-55-4 | [1] |

| Molecular Formula | C₉H₁₀D₃NO₅S | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Appearance | Solid Powder | [3] |

| Melting Point | 169 °C | [1] |

| Purity | ≥98% | [3] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage (up to 1 year). Stock solutions can be stored at 0-4°C for up to 1 month. | [3] |

Synthesis and Formation

The formation of the non-deuterated Epinephrine Sulfonic Acid from epinephrine is a well-understood process, particularly in pharmaceutical preparations. It occurs through the reaction of epinephrine with sulfite (B76179) anions, which are generated from antioxidants like sodium metabisulfite.

A more common context for the formation of the non-deuterated analog is as a degradation product in epinephrine formulations.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the available information for the non-deuterated analog and general principles of organic synthesis and analytical chemistry, the following methodologies can be proposed.

Synthesis of Epinephrine Sulfonic Acid (Non-deuterated)

The synthesis of Epinephrine Sulfonic Acid is typically achieved through the direct sulfonation of epinephrine. This electrophilic aromatic substitution reaction requires careful control of conditions to ensure the desired product and minimize side reactions.

Materials:

-

Epinephrine

-

Concentrated sulfuric acid or fuming sulfuric acid (oleum)

-

Appropriate reaction solvent (if necessary)

-

Quenching solution (e.g., ice-water)

-

Purification solvents (for crystallization or chromatography)

General Procedure:

-

Reaction Setup: Epinephrine is dissolved or suspended in a suitable solvent (or used neat) in a reaction vessel equipped with a stirrer and temperature control.

-

Addition of Sulfonating Agent: The sulfonating agent (e.g., fuming sulfuric acid) is added dropwise to the epinephrine solution at a controlled temperature. The reaction temperature is a critical parameter and must be optimized to favor the desired sulfonation position and prevent degradation.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the reaction mixture is carefully quenched, typically by pouring it onto ice. This step neutralizes the excess sulfonating agent and precipitates the product.

-

Isolation and Purification: The crude product is isolated by filtration. Purification can be achieved by recrystallization from a suitable solvent system or by preparative chromatography.

Note: The synthesis of the deuterated analog, this compound, would follow a similar procedure, starting with Epinephrine-d3.

Analytical Methods

HPLC is the primary analytical technique for the separation and quantification of Epinephrine Sulfonic Acid. Several methods have been reported for the analysis of the non-deuterated form, which can be adapted for the d3-labeled compound.

Example HPLC Method: [4]

-

Column: AQUASIL C18 (100 mm × 4.6 mm, 3 μm)

-

Mobile Phase A: Monopotassium phosphate (B84403) solution

-

Mobile Phase B: Acetonitrile

-

Elution: Gradient

-

Injection Volume: 40 μL

-

Detection Wavelength: 210 nm

-

Column Temperature: 25 °C

-

Total Analytical Time: 40 min

For highly sensitive and selective quantification, especially in biological matrices, LC-MS/MS is the method of choice. This compound is an ideal internal standard for these assays.

General LC-MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for epinephrine and its derivatives.

-

Mass Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Epinephrine Sulfonic Acid) and the internal standard (this compound) would need to be determined. The mass shift of +3 Da for the deuterated standard would be utilized to differentiate it from the endogenous analyte.

Biological Activity and Significance

Epinephrine Sulfonic Acid is generally considered to be pharmacologically inactive . The addition of the bulky and highly polar sulfonic acid group to the epinephrine molecule sterically hinders its binding to adrenergic receptors. Consequently, it does not elicit the physiological responses associated with epinephrine.

Its primary significance lies in its role as a degradation product in epinephrine pharmaceutical formulations. The presence of Epinephrine Sulfonic Acid is an indicator of product degradation and is a critical quality attribute that is monitored during stability testing of epinephrine injections. Regulatory bodies often set limits for the acceptable levels of this impurity.

The deuterated form, this compound, is crucial for its use as an internal standard in analytical methods. The key advantages of using a stable isotope-labeled internal standard include:

-

Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer.

-

Improved Accuracy and Precision: It accounts for variations in sample preparation, injection volume, and instrument response.

Conclusion

This compound is a well-characterized molecule that plays a critical role in the pharmaceutical analysis of epinephrine. Its physical and chemical properties are well-defined, and while detailed synthetic protocols are proprietary, the general synthetic route is understood. The analytical methods for its non-deuterated counterpart are readily adaptable for its quantification. The lack of pharmacological activity of Epinephrine Sulfonic Acid underscores its importance as a marker of epinephrine degradation. As a stable isotope-labeled internal standard, this compound is an indispensable tool for ensuring the quality, stability, and safety of epinephrine-containing drug products. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to work with and understand the significance of this important compound.

References

Epinephrine Sulfonic Acid-d3: An In-Depth Technical Guide to its Role as a Metabolite of Epinephrine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Fate of Epinephrine (B1671497)

Epinephrine, a critical hormone and neurotransmitter, undergoes rapid and extensive metabolism in the body, primarily in the liver, kidneys, and other extraneuronal tissues.[1] Its short plasma half-life of approximately 2-3 minutes necessitates efficient metabolic clearance to maintain homeostasis.[2] The primary enzymatic pathways responsible for epinephrine's biotransformation involve catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1] These enzymes convert epinephrine into its major metabolites, metanephrine (B195012) and vanillylmandelic acid (VMA), respectively. However, another significant, yet often less emphasized, metabolic route is sulfation, a conjugation reaction that results in the formation of epinephrine sulfonic acid. This guide provides a comprehensive technical overview of epinephrine sulfonic acid, with a particular focus on its deuterated form, Epinephrine Sulfonic Acid-d3, a vital tool in metabolic research.

The Sulfonation Pathway of Epinephrine

Sulfation is a crucial phase II metabolic reaction that increases the water solubility of various endogenous and exogenous compounds, facilitating their excretion. In the case of epinephrine, this process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of epinephrine.

The Key Enzyme: Sulfotransferase 1A3 (SULT1A3)

Research has identified Sulfotransferase 1A3 (SULT1A3) as the primary enzyme responsible for the sulfation of catecholamines, including epinephrine.[3] SULT1A3 exhibits a high affinity for phenolic monoamines and is the major enzyme involved in their sulfoconjugation.[1] While other SULT isoforms like SULT1A1 and SULT1C4 show some activity towards epinephrine, SULT1A3 displays considerably higher sulfating activity.[3]

The following diagram illustrates the metabolic pathway of epinephrine, highlighting the sulfonation route.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Epinephrine and its Deuterated Analog, Epinephrine Sulfonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and primary degradation pathways of epinephrine (B1671497), with a special focus on the formation of Epinephrine Sulfonic Acid. It also discusses the role of its deuterated analog, Epinephrine Sulfonic Acid-d3, in analytical methodologies. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of epinephrine-containing pharmaceutical products.

Introduction to Epinephrine Stability and the Role of this compound

Epinephrine is a critical medication, particularly in emergency medicine, for treating conditions such as anaphylaxis and cardiac arrest. However, its inherent chemical instability in aqueous solutions presents a significant challenge for pharmaceutical formulation and storage. Epinephrine is susceptible to degradation via several pathways, including oxidation, racemization, and reaction with formulation excipients.

One of the most significant degradation pathways involves the reaction of epinephrine with sulfites, which are often added to formulations as antioxidants. This reaction leads to the formation of the pharmacologically inactive degradant, Epinephrine Sulfonic Acid (ESA). The formation of ESA not only reduces the potency of the drug product but also introduces an impurity whose long-term safety profile is not well-established.[1]

This compound is a stable, isotopically labeled form of ESA.[2][3] In this molecule, three hydrogen atoms on the methylamino group are replaced with deuterium. Its primary application is as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the accurate quantification of ESA in stability and degradation studies of epinephrine.[3] Due to the isotopic labeling, its chemical behavior is virtually identical to that of non-deuterated ESA, making it an ideal analytical surrogate.

Degradation Pathways of Epinephrine

The degradation of epinephrine in pharmaceutical formulations can proceed through several mechanisms. The most prominent pathways are sulfonation, oxidation, and racemization.

Sulfonation Pathway

In formulations containing sulfites (e.g., sodium bisulfite or metabisulfite) as antioxidants, the primary degradation pathway is the formation of Epinephrine Sulfonic Acid.[1][4] The sulfite (B76179) anions react with epinephrine to form the optically inactive sulfonic acid adduct.[1] This reaction is a major contributor to the loss of active L-epinephrine over the product's shelf life.[1][5] The kinetics of this sulfite-induced degradation are influenced by pH and the concentration of the sulfite agent.[6]

Oxidation and Racemization Pathways

Epinephrine is also susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. The catechol moiety of the epinephrine molecule is oxidized to form adrenochrome (B1665551) (a pink-colored compound) and subsequently polymerizes into melanin-like brown pigments.[7]

Additionally, the therapeutically active L-isomer of epinephrine can undergo racemization to the less active D-isomer. This process also contributes to the loss of potency of the drug product over time.[5]

Factors Influencing Epinephrine Stability

Several factors can influence the rate of epinephrine degradation in pharmaceutical preparations:

-

Presence of Sulfites: As discussed, sulfites are a primary cause of ESA formation.[1][8]

-

Temperature: Elevated temperatures accelerate the degradation of epinephrine, leading to both increased ESA formation and oxidation.[8][9]

-

pH: The stability of epinephrine is pH-dependent. An acidic pH (typically between 2.2 and 5) helps to minimize oxidation.[10]

-

Light and Oxygen: Exposure to light and atmospheric oxygen promotes oxidative degradation.[10] Formulations are often packaged in light-resistant containers and may be prepared under a nitrogen blanket to minimize oxidation.

Quantitative Stability Data

The following table summarizes data from a study on the thermal degradation of injectable epinephrine, illustrating the impact of heating on epinephrine concentration and the formation of Epinephrine Sulfonic Acid.

| Condition | Duration of Heat Exposure | Epinephrine (EPI) Concentration Change | Epinephrine Sulfonic Acid (EPI-SA) Concentration Change |

| Cyclical Heating (65°C for 8 hours/day) | 672 hours | -31% | +225% |

| Constant Heating (65°C) | 169 hours | Complete Degradation | Complete Degradation |

| Data sourced from a study on the thermal degradation of injectable epinephrine.[8][9] |

Experimental Protocols for Stability and Degradation Analysis

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Objective: To separate and quantify epinephrine from its degradation products, including Epinephrine Sulfonic Acid.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 or C8 column is typically used.[7][11]

-

Mobile Phase: A common mobile phase consists of an aqueous buffer containing an ion-pairing agent (e.g., 1-octanesulfonic acid or 1-heptanesulfonate) and an organic modifier like methanol (B129727) or acetonitrile. The pH is typically adjusted to the acidic range (e.g., pH 3.0 with phosphoric acid).[8][11][12]

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[7]

-

Detection: UV detection at a wavelength of approximately 280 nm is common.[13] Electrochemical detection (ECD) can also be employed for higher sensitivity.[1][11]

-

-

Sample Preparation:

-

Samples from stability studies are diluted with the mobile phase to an appropriate concentration for analysis.

-

This compound is added as an internal standard to improve the accuracy and precision of the quantification of ESA.

-

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways of the drug substance. These studies also help in developing and validating a stability-indicating analytical method.

Objective: To accelerate the degradation of epinephrine under various stress conditions to identify and characterize the resulting degradants.

Methodology:

-

Stress Conditions: Epinephrine solutions are subjected to the following conditions:

-

Acid Hydrolysis: 6.0 M HCl, reflux for up to 10 hours.[14]

-

Base Hydrolysis: 6.0 M NaOH, reflux for up to 10 hours.[14]

-

Oxidation: 30% hydrogen peroxide (H₂O₂) at room temperature.[14]

-

Thermal Stress: Heating in a climatic chamber (e.g., 40°C ± 2°C) or at higher temperatures (e.g., 65°C).[8][14]

-

Photolytic Stress: Exposure to light with a specific illumination (e.g., 2.4 million lux).[14]

-

-

Analysis: The stressed samples are analyzed using the validated stability-indicating HPLC method. The degradation products are identified and characterized, often using techniques like LC-MS/MS.[5]

Conclusion

The stability of epinephrine is a critical quality attribute for pharmaceutical products. The formation of Epinephrine Sulfonic Acid through reaction with sulfite excipients is a major degradation pathway that must be carefully monitored and controlled. A thorough understanding of the factors influencing epinephrine degradation, coupled with robust, validated analytical methods, is essential for the development of safe and effective epinephrine formulations. This compound serves as a vital analytical tool, enabling the precise quantification of this key degradant in stability and forced degradation studies.

References

- 1. An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection [justc.ustc.edu.cn]

- 2. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]

- 3. Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 9. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antecscientific.com [antecscientific.com]

- 12. helixchrom.com [helixchrom.com]

- 13. glaz-ing.com [glaz-ing.com]

- 14. scribd.com [scribd.com]

Understanding Epinephrine Sulfonic Acid-d3: An Analytical Tool in Catecholamine Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epinephrine (B1671497) Sulfonic Acid-d3 is the deuterated, stable isotope-labeled form of Epinephrine Sulfonic Acid. Extensive research into the metabolic fate of Epinephrine Sulfonic Acid-d3 has not been published. Its primary application in scientific research is as an internal standard for quantitative analyses, particularly in studies involving the parent compound, epinephrine, using methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. This guide synthesizes the available information on this compound, its non-deuterated analog, and the broader context of epinephrine metabolism and analysis.

Introduction to this compound

This compound is a synthetic, high-purity compound where three hydrogen atoms on the methylamino group of Epinephrine Sulfonic Acid have been replaced with deuterium[2][3]. This isotopic labeling makes it chemically identical to its non-deuterated counterpart but distinguishable by its mass. This property is invaluable in analytical chemistry, where it serves as a reliable internal standard to ensure the accuracy and precision of quantitative measurements of epinephrine and its metabolites[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346604-55-4 | [2][3] |

| Molecular Formula | C₉H₁₀D₃NO₅S | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | |

| Synonyms | 3,4-Dihydroxy-alpha-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid |

The Origin of Epinephrine Sulfonic Acid

While the metabolic fate of this compound is not documented, its non-deuterated form, Epinephrine Sulfonic Acid, is known to be a degradation product of epinephrine, particularly in pharmaceutical preparations[4][5]. The formation of Epinephrine Sulfonic Acid from epinephrine is a chemical reaction, not a metabolic process within the body. This degradation can be influenced by factors such as heat and the presence of sulfites, which are often used as antioxidants in injectable epinephrine solutions[4][5][6].

The addition of a sulfonic acid group to epinephrine significantly alters its chemical properties, including increasing its steric bulk and introducing a strong negative charge. These changes are predicted to dramatically reduce its ability to bind to adrenergic receptors, rendering it biologically inactive[6].

Caption: Chemical degradation pathway of epinephrine to epinephrine sulfonic acid.

The Role of Deuterated Compounds in Pharmacokinetic Studies

Deuteration, the process of replacing hydrogen with its stable isotope deuterium, is a common strategy in drug development and metabolic research[1]. While it can potentially alter the pharmacokinetic and metabolic profiles of a drug, its primary use in the context of compounds like this compound is as a tracer or internal standard[1].

In a typical pharmacokinetic study, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine). During analysis (e.g., by LC-MS), the deuterated and non-deuterated compounds are separated, and the ratio of their signals is used to accurately quantify the amount of the non-deuterated analyte in the sample. This method corrects for any loss of the analyte during sample preparation and analysis, leading to highly reliable data.

Caption: A generalized workflow for using a deuterated internal standard in bioanalysis.

Epinephrine Metabolism: A Brief Overview

To understand the context in which this compound would be used, it is helpful to have a basic understanding of epinephrine's metabolic pathways. The metabolism of epinephrine is well-characterized and primarily involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes convert epinephrine into its major metabolites, metanephrine (B195012) and 3,4-dihydroxymandelic acid, which are then further processed and excreted. The study of these pathways and the quantification of epinephrine and its metabolites in biological fluids are critical areas of research where a deuterated standard would be employed.

Experimental Protocols

Due to the lack of published studies on the metabolic fate of this compound, no specific experimental protocols can be provided. However, for the analysis of epinephrine and its metabolites using a deuterated internal standard, a general methodology would involve:

-

Sample Collection: Collection of biological matrices (e.g., blood, plasma, urine) from subjects at various time points after administration of the drug of interest.

-

Internal Standard Spiking: Addition of a known concentration of the deuterated internal standard (e.g., this compound) to each sample.

-

Sample Preparation: Extraction of the analytes from the biological matrix, often involving protein precipitation followed by solid-phase or liquid-liquid extraction.

-

LC-MS/MS Analysis: Separation of the analytes and the internal standard using high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor specific mass-to-charge ratio transitions for both the analyte and the deuterated internal standard.

-

Data Analysis: Calculation of the analyte concentration based on the peak area ratio of the analyte to the internal standard and a calibration curve.

For specific instrumental conditions, such as the type of HPLC column, mobile phase composition, and mass spectrometer settings, researchers would refer to validated analytical methods for catecholamine analysis, such as those outlined by the United States Pharmacopeia (USP)[7].

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1346604-55-4 | WDC60455 [biosynth.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]

- 6. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]

- 7. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Use of Epinephrine-d3 and Epinephrine Sulfonic Acid-d3 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of epinephrine (B1671497) and its metabolite, epinephrine sulfonic acid, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with their respective deuterated internal standards, Epinephrine-d3 and Epinephrine Sulfonic Acid-d3.

Part 1: Quantitative Analysis of Epinephrine using Epinephrine-d3

This section outlines a validated method for the sensitive and specific quantification of epinephrine in human plasma. The use of the stable isotope-labeled internal standard, Epinephrine-d3, ensures accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for epinephrine analysis.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 15 pg/mL | [1] |

| Linearity Range | 25 - 1000 pg/mL (r² ≥ 0.99) | [1] |

| Intra-day Precision (CV%) | 0.4 - 6.9% | [1] |

| Inter-day Precision (CV%) | 0.9 - 6.6% | [1] |

| Recovery | Not explicitly stated |

Experimental Protocol

This protocol is a composite based on established methods for catecholamine analysis in plasma.[2]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 500 µL of plasma, add 50 µL of internal standard working solution (containing Epinephrine-d3).

-

Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) and vortex.

-

Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

-

LC System: Agilent 1290 Infinity LC or equivalent[2]

-

Column: Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm[2]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-80% B

-

5-6 min: 80% B

-

6-6.1 min: 80-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

3. Tandem Mass Spectrometry (MS/MS)

-

MS System: Agilent 6460 Triple Quadrupole MS or equivalent[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Gas Temperature: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer: 45 psi

-

Capillary Voltage: 4000 V

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Epinephrine | 184.1 | 166.1 | 10 |

| Epinephrine-d3 | 187.1 | 169.1 | 10 |

Diagrams

Caption: LC-MS/MS workflow for epinephrine analysis.

Caption: Analyte and Internal Standard Relationship.

Part 2: Quantitative Analysis of Epinephrine Sulfonic Acid using this compound

This section provides a proposed protocol for the quantification of epinephrine sulfonic acid, a major metabolite of epinephrine. This compound is the recommended internal standard for this analysis.[3][4][5][6]

Quantitative Data Summary

Specific performance data for a dedicated epinephrine sulfonic acid LC-MS/MS assay is not widely published. The following are target parameters for method development.

| Parameter | Target Value |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Linearity Range | 10 - 2000 ng/mL |

| Precision (CV%) | < 15% |

| Accuracy | 85 - 115% |

Experimental Protocol

This proposed protocol leverages methodologies for polar metabolites and epinephrine analysis.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 200 µL of urine, add 50 µL of internal standard working solution (containing this compound).

-

Add 20 µL of 1 M acetic acid.

-

Add 1 mL of ethyl acetate, vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

A mixed-mode or HILIC column is recommended for retaining the polar sulfonic acid metabolite.[7]

-

LC System: UHPLC system

-

Column: Primesep AB, 4.6 x 250 mm, 5 µm or similar mixed-mode column[7]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-7 min: 95-5% B

-

7-8 min: 5% B

-

8-8.1 min: 5-95% B

-

8.1-10 min: 95% B

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 5 µL

3. Tandem Mass Spectrometry (MS/MS)

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is recommended for sulfonic acids, though positive mode may also be viable.

-

MRM Transitions (Proposed): Note: These transitions are theoretical for the deuterated standard and should be optimized empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Epinephrine Sulfonic Acid | 262.3 | 80.0 (SO₃⁻) | -25 |

| This compound | 265.3 | 80.0 (SO₃⁻) | -25 |

Diagrams

Caption: Metabolic pathway and analytical scheme.

References

Application Note: Quantitative Analysis of Epinephrine Sulfonic Acid in Human Plasma and Urine using LC-MS/MS with Epinephrine Sulfonic Acid-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Epinephrine (B1671497) Sulfonic Acid, a key metabolite of epinephrine, in human plasma and urine. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Epinephrine Sulfonic Acid-d3, to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals investigating catecholamine metabolism and its role in various physiological and pathological processes.

Introduction

Catecholamines, including epinephrine, norepinephrine, and dopamine, are critical neurotransmitters and hormones involved in numerous physiological processes. The quantitative analysis of these biogenic amines and their metabolites is essential for understanding their function and for the diagnosis and monitoring of various diseases. Epinephrine is metabolized through several pathways, including sulfation, which leads to the formation of Epinephrine Sulfonic Acid. The measurement of this metabolite can provide valuable insights into catecholamine metabolism and overall sympathoadrenal activity.

LC-MS/MS has become the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.[1]

This application note provides a detailed protocol for the extraction, separation, and detection of Epinephrine Sulfonic Acid from human plasma and urine, offering a valuable tool for researchers in the field.

Experimental

Materials and Reagents

-

Epinephrine Sulfonic Acid standard (Biosynth, FE22737 or equivalent)

-

This compound internal standard (Biosynth, WDC60455 or equivalent)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma and urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

Sample Preparation

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add 50 µL of internal standard working solution (this compound).

-

Add 1 mL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

-

To 100 µL of supernatant, add 50 µL of internal standard working solution (this compound).

-

Dilute the sample with 850 µL of 0.1% formic acid in water.

-

Proceed with the SPE cleanup as described for plasma samples (steps 5-9).

Liquid Chromatography

-

System: UHPLC system

-

Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 2 1.0 2 5.0 30 5.5 95 6.5 95 6.6 2 | 8.0 | 2 |

Mass Spectrometry

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization: Heated Electrospray Ionization (HESI), Positive Mode

-

Spray Voltage: 3500 V

-

Sheath Gas Flow Rate: 40 arb

-

Auxiliary Gas Flow Rate: 10 arb

-

Capillary Temperature: 320°C

-

Data Acquisition: Selected Reaction Monitoring (SRM)

Due to the lack of specific published data for the fragmentation of Epinephrine Sulfonic Acid, the following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known fragmentation of epinephrine and sulfonic acid-containing compounds. The primary fragmentation is expected to be the loss of the sulfonic acid group (SO3, 80 Da). Further fragmentation of the catecholamine backbone can also be monitored. Users should optimize these transitions on their specific instrumentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Epinephrine Sulfonic Acid | 248.1 | 168.1 (M+H-SO3) | 15 |

| 150.1 (M+H-SO3-H2O) | 25 | ||

| This compound | 251.1 | 171.1 (M+H-SO3) | 15 |

| 153.1 (M+H-SO3-H2O) | 25 |

Quantitative Data

The following tables summarize the expected performance of the method. These values are illustrative and should be validated in the user's laboratory.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Epinephrine Sulfonic Acid | 0.1 - 100 | >0.995 |

Table 2: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| Epinephrine Sulfonic Acid | 0.1 |

Table 3: Accuracy and Precision (Illustrative)

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 0.3 | 95 - 105 | <15 |

| Medium | 10 | 98 - 102 | <10 |

| High | 80 | 97 - 103 | <10 |

Visualizations

Catecholamine Metabolism Pathway

Caption: Metabolic pathway of catecholamines, highlighting the formation of Epinephrine Sulfonic Acid.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Epinephrine Sulfonic Acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Epinephrine Sulfonic Acid in human plasma and urine using LC-MS/MS with this compound as an internal standard. The described method is sensitive, specific, and reliable, making it a valuable tool for researchers investigating catecholamine metabolism and its implications in health and disease. The provided experimental parameters and illustrative data serve as a strong foundation for the implementation of this method in a research laboratory setting.

References

Application Note: Quantification of Epinephrine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of epinephrine (B1671497) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Epinephrine-d3, is employed. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Performance characteristics of the method, including linearity, precision, accuracy, and recovery, are summarized. This method is suitable for clinical research and drug development applications requiring reliable measurement of epinephrine levels.

Introduction

Epinephrine is a critical catecholamine hormone and neurotransmitter involved in numerous physiological processes. Its accurate quantification in biological matrices like plasma is essential for both clinical diagnostics and pharmaceutical research. The use of a stable isotope-labeled internal standard (SIL-IS), such as Epinephrine-d3, is the gold standard for quantitative mass spectrometry.[1][2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a reliable means for correction and accurate quantification.[3] This application note provides a detailed protocol for the analysis of epinephrine in human plasma using Epinephrine-d3 as an internal standard.

Experimental

Materials and Reagents

-

Epinephrine standard

-

Epinephrine-d3 (internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized

-

Human plasma (K2 EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak Alumina B)[4] or protein precipitation reagents.

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source. A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity.[2]

Sample Preparation

A critical step in the analysis of biological samples is the effective removal of interfering substances. Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the Epinephrine-d3 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) [4]

-

Condition the SPE cartridge (e.g., Sep-Pak Alumina B, 100 mg) according to the manufacturer's instructions.

-

To 500 µL of plasma, add 10 µL of the Epinephrine-d3 internal standard working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Kinetex core-shell biphenyl (B1667301) column (100 x 2.1 mm, 2.6 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol[4] |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation of epinephrine from matrix components |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| MRM Transition (Epinephrine) | To be optimized based on instrumentation |

| MRM Transition (Epinephrine-d3) | To be optimized based on instrumentation |

| Collision Energy | To be optimized for each transition |

| Ion Source Temperature | To be optimized |

Workflow Diagram

References

Application Note and Protocol for the Quantification of Epinephrine Sulfonic Acid-d3 in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction